2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate
Overview
Description
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C12H16O4S and a molecular weight of 256.32 g/mol . This compound is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and a 4-methylbenzenesulfonate group. It is primarily used in organic synthesis and as an intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate typically involves the reaction of oxetane with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be replaced by nucleophiles such as amines, alcohols, or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Triethylamine, dichloromethane, and various nucleophiles.
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Major Products
Nucleophilic substitution: Corresponding substituted products such as amines, alcohols, or thiols.
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or ethers.
Scientific Research Applications
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate involves its ability to undergo nucleophilic substitution reactions. The sulfonate group acts as a good leaving group, allowing nucleophiles to attack the carbon atom adjacent to the oxetane ring. This results in the formation of various substituted products depending on the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)ethyl 4-methylbenzenesulfonate: Similar structure but with a benzyloxy group instead of an oxetane ring.
Ethanol, 2-(phenylmethoxy)-, 4-methylbenzenesulfonate: Another similar compound with a phenylmethoxy group.
Uniqueness
2-(Oxetan-3-yl)ethyl 4-methylbenzenesulfonate is unique due to the presence of the oxetane ring, which imparts distinct reactivity and stability compared to other similar compounds. The oxetane ring’s strain energy makes it more reactive in ring-opening reactions, providing a versatile platform for further chemical modifications .
Properties
IUPAC Name |
2-(oxetan-3-yl)ethyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4S/c1-10-2-4-12(5-3-10)17(13,14)16-7-6-11-8-15-9-11/h2-5,11H,6-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUFWRFWQHRKSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCC2COC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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